Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]-
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Overview
Description
Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- is an organic compound that belongs to the class of phenols. It is characterized by the presence of a phenol group attached to a complex azo and imino structure. This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- typically involves the reaction of 4-(phenylazo)phenol with an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then stabilized by the phenol group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are mixed and reacted in a controlled environment. The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid are used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in spectroscopic analysis.
Biology: Employed in the study of enzyme interactions and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The azo group can undergo redox reactions, influencing cellular processes. The imino group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(phenylazo)-: Similar in structure but lacks the imino group.
Phenol, 4-[[4-(phenylazo)phenyl]azo]-2-[(2-pyridinylimino)methyl]-: Contains additional azo and pyridine groups.
Uniqueness
Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- is unique due to its combination of phenol, azo, and imino groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in the synthesis of complex organic compounds.
Properties
CAS No. |
16434-74-5 |
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Molecular Formula |
C19H15N3O |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-[(4-phenyldiazenylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C19H15N3O/c23-19-9-5-4-6-15(19)14-20-16-10-12-18(13-11-16)22-21-17-7-2-1-3-8-17/h1-14,23H |
InChI Key |
JXHFGNGOTPNMRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
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